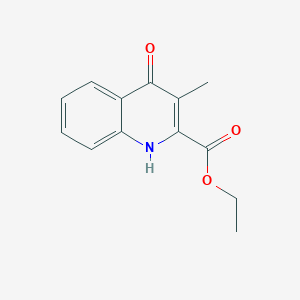

Ethyl 3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate

説明

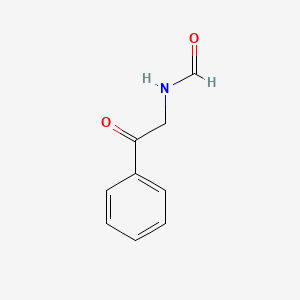

Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is a compound that participates in an Ugi-type multicomponent condensation through a Smiles rearrangement . It’s used in the synthesis of amino acid derived quinolin-2 (1H)-one enamines .

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions (MCR), specifically isocyanide-based multicomponent reactions (IMCRs) . These reactions are efficient and adaptable, leading to a variety of products .Molecular Structure Analysis

The molecular structure of related compounds can be deduced by 1H and 13C NMR spectroscopy .Chemical Reactions Analysis

The compound participates in an Ugi-type multicomponent condensation through a Smiles rearrangement . This process leads readily and efficiently to heterocyclic enamines .科学的研究の応用

1. Synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives

- Summary of Application : The 4-quinolone scaffold holds significant relevance in medicinal chemistry. 4-Quinolone-3-Carboxamides have been reported to harbor vast therapeutic potential .

- Methods of Application : The researchers adopted a simpler, scalable, and efficient methodology for the synthesis of highly pure N-1 substituted 4- Quinolone-3-Carboxamides .

- Results : The adopted methodology provides a robust pathway for the convenient synthesis of N-1 substituted 4- Quinolone-3-Carboxamides which can then be explored for their therapeutic potential .

2. Synthesis of 4-Hydroxy-2-quinolones

- Summary of Application : The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development .

- Methods of Application : The article discusses the recent synthetic approaches and the applications of this class of compounds in the synthesis of related four-membered to seven-membered heterocycles .

- Results : The synthetic methodologies of quinolin-2,4-dione derivatives together with their utility in the synthesis of fused ring systems are discussed .

3. Deep-Eutectic-Solvent-Based Self-Healing Polymer Electrolyte

- Summary of Application : This research focuses on the development of a self-healing polymer electrolyte for safe, long-lasting lithium metal batteries .

- Methods of Application : The study involves the application of a deep eutectic solvent-based polymer electrolyte in lithium metal batteries with a LiMn2O4 cathode .

- Results : The electrolyte effectively suppressed manganese dissolution from the cathode and enabled high-capacity and a long lifespan at room and elevated temperatures .

4. Synthesis of Ethyl 4-Hydroxy-6-Methyl-2-Oxo-1,2-Dihydropyridine-3-Carboxylate

- Summary of Application : This compound is used for the synthesis of analogs of Lucanthone, which have antitumor and bactericidal properties .

- Methods of Application : The specific methods of synthesis and application are not detailed in the source .

- Results : The synthesized analogs of Lucanthone have shown potential in antitumor and bactericidal applications .

5. Exploring Crystal, Electronic, Optical and NLO Properties

- Summary of Application : This research explores the crystal, electronic, optical, and non-linear optical (NLO) properties of certain compounds .

- Methods of Application : The study involves the use of these compounds in the development of perovskite solar cells .

- Results : The research suggests that these compounds could be potential competitors for high-efficiency perovskite solar cells .

6. Synthesis of Pyrano[3,2-c]quinolones

- Summary of Application : This research focuses on the synthesis of new pyrano[3,2-c]quinolones via the reaction of quinolin-2-ones with ethene-1,2,3,4-tetracarbonitrile .

- Methods of Application : The specific methods of synthesis and application are not detailed in the source .

- Results : The synthesized pyrano[3,2-c]quinolones could potentially show unique biological activities .

将来の方向性

The future directions in the field involve the development of new biologically structures containing peptidic or pseudo-peptidic with quinolin-2 (1H)-one scaffolds . The focus is also on achieving ideal synthesis, which leads to the desired product with the highest efficiency in the least number of steps .

特性

IUPAC Name |

ethyl 3-methyl-4-oxo-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-17-13(16)11-8(2)12(15)9-6-4-5-7-10(9)14-11/h4-7H,3H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWLKJVVXOEFDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

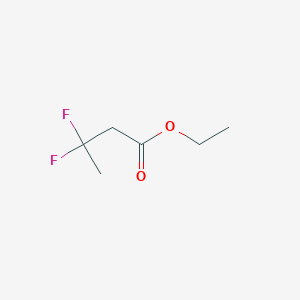

Canonical SMILES |

CCOC(=O)C1=C(C(=O)C2=CC=CC=C2N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00476988 | |

| Record name | Ethyl 3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

CAS RN |

219949-95-8 | |

| Record name | Ethyl 3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

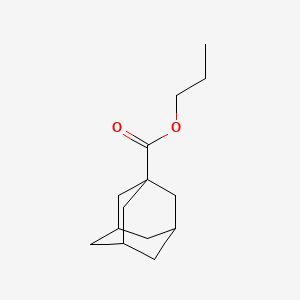

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl imidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B1601262.png)